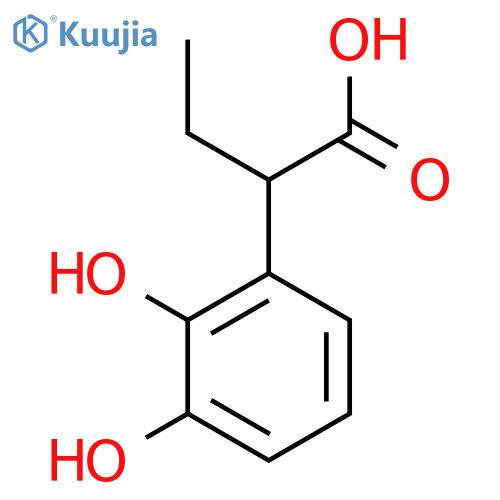

Cas no 13945-41-0 (2-(2,3-dihydroxyphenyl)butanoic acid)

2-(2,3-dihydroxyphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,3-dihydroxyphenyl)butanoic acid

- EN300-1846803

- SCHEMBL9098490

- 13945-41-0

-

- インチ: 1S/C10H12O4/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6,11-12H,2H2,1H3,(H,13,14)

- InChIKey: ORHZBLFYBFFRME-UHFFFAOYSA-N

- SMILES: OC1C(=CC=CC=1C(C(=O)O)CC)O

計算された属性

- 精确分子量: 196.07355886g/mol

- 同位素质量: 196.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.6

- トポロジー分子極性表面積: 77.8Ų

2-(2,3-dihydroxyphenyl)butanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1846803-0.25g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 0.25g |

$999.0 | 2023-09-19 | ||

| Enamine | EN300-1846803-0.1g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 0.1g |

$956.0 | 2023-09-19 | ||

| Enamine | EN300-1846803-5.0g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1846803-10.0g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1846803-5g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 5g |

$3147.0 | 2023-09-19 | ||

| Enamine | EN300-1846803-0.05g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 0.05g |

$912.0 | 2023-09-19 | ||

| Enamine | EN300-1846803-0.5g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 0.5g |

$1043.0 | 2023-09-19 | ||

| Enamine | EN300-1846803-1.0g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1846803-10g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 10g |

$4667.0 | 2023-09-19 | ||

| Enamine | EN300-1846803-2.5g |

2-(2,3-dihydroxyphenyl)butanoic acid |

13945-41-0 | 2.5g |

$2127.0 | 2023-09-19 |

2-(2,3-dihydroxyphenyl)butanoic acid 関連文献

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

2-(2,3-dihydroxyphenyl)butanoic acidに関する追加情報

Introduction to 2-(2,3-dihydroxyphenyl)butanoic acid (CAS No. 13945-41-0)

2-(2,3-dihydroxyphenyl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 13945-41-0, is a compound of significant interest in the field of chemical and biomedical research. This organic acid, featuring a butanoic acid moiety attached to a 2,3-dihydroxyphenyl group, has garnered attention due to its structural uniqueness and potential biological activities. The presence of hydroxyl groups in the aromatic ring enhances its reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and material science applications.

The compound’s molecular structure, characterized by a linear aliphatic side chain and a hydroxyl-functionalized benzene ring, positions it as a candidate for various pharmacological investigations. Recent studies have highlighted the importance of polyphenolic derivatives in modulating cellular pathways associated with inflammation, oxidative stress, and metabolic disorders. The 2-(2,3-dihydroxyphenyl)butanoic acid structure aligns well with this trend, as the hydroxyl groups contribute to its antioxidant properties, which are increasingly recognized in therapeutic contexts.

In the realm of medicinal chemistry, the synthesis and modification of 2-(2,3-dihydroxyphenyl)butanoic acid have been explored for their potential in developing novel therapeutic agents. Researchers have demonstrated its utility as a precursor in the synthesis of more complex molecules with enhanced bioavailability and targeted action. For instance, derivatives of this compound have been investigated for their role in inhibiting enzymes involved in pain signaling and neurodegenerative diseases. The butanoic acid moiety, in particular, has been shown to influence fatty acid metabolism, raising interest in its application for metabolic syndrome treatments.

Advances in computational chemistry have further facilitated the study of 2-(2,3-dihydroxyphenyl)butanoic acid, enabling high-throughput virtual screening to identify potential lead compounds. Molecular docking studies have revealed its binding affinity to various protein targets, including those implicated in cancer pathways. The hydroxyl groups on the aromatic ring are critical for hydrogen bonding interactions, which are essential for drug-receptor specificity. This has prompted investigations into its role as an antagonist or agonist in modulating these pathways.

Experimental validation of these computational findings has been ongoing. In vitro assays have demonstrated that 2-(2,3-dihydroxyphenyl)butanoic acid exhibits inhibitory effects on certain kinases and transcription factors relevant to inflammatory responses. These findings are particularly noteworthy given the rising prevalence of chronic inflammatory conditions worldwide. Additionally, preliminary cell culture studies suggest that this compound may induce apoptosis in cancer cell lines while sparing healthy cells, indicating a promising profile for further development.

The environmental and material science applications of 2-(2,3-dihydroxyphenyl)butanoic acid are also emerging as an area of interest. Its ability to chelate metal ions has been explored for potential use in water treatment technologies. The hydroxyl groups facilitate coordination with metal centers, making it an effective ligand for removing heavy metals from contaminated water sources. This dual functionality—biomedical relevance and environmental remediation—underscores the versatility of this compound.

Future directions in research on 2-(2,3-dihydroxyphenyl)butanoic acid include optimizing synthetic routes for scalable production and exploring its pharmacokinetic properties. Efforts are underway to develop prodrugs that enhance its bioavailability while maintaining efficacy. Collaborative studies between academia and industry are expected to accelerate the translation of laboratory findings into clinical or industrial applications.

The growing body of evidence supporting the utility of 2-(2,3-dihydroxyphenyl)butanoic acid underscores its significance as a chemical entity with broad applications. Whether as a building block for drug discovery or a component in sustainable technologies, this compound exemplifies the intersection of chemistry and innovation. As research continues to uncover new possibilities, CAS No. 13945-41-0 will undoubtedly remain a focal point for scientists seeking novel solutions to complex challenges.

13945-41-0 (2-(2,3-dihydroxyphenyl)butanoic acid) Related Products

- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)

- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])

- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)

- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)

- 23755-44-4((3-aminopropoxy)trimethylsilane)

- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)

- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)